
PSMA-617 Linker
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSMA-617 Linker is a compound that plays a crucial role in the field of radiopharmaceuticals, particularly in the treatment of prostate cancer. It is a high-affinity ligand for the prostate-specific membrane antigen (PSMA), which is significantly up-regulated in metastatic prostate cancer cells. This compound is used to create radioligands, such as Lutetium-177 PSMA-617, which deliver targeted radiation therapy to cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole [4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a condensing agent in the presence of triethylamine . The resulting compound is then purified and characterized to ensure high purity and yield.
Industrial Production Methods
Industrial production of PSMA-617 Linker typically involves automated radiosynthesis processes. For example, the radiolabelling of PSMA-617 derivatives with fluorine-18 via [18F]AlF2+ chelation has been successfully automated, resulting in high radiochemical yield and purity suitable for clinical studies .
Análisis De Reacciones Químicas
Types of Reactions
PSMA-617 Linker undergoes various chemical reactions, including:
Substitution Reactions:
Complexation Reactions: Binding with radionuclides such as Lutetium-177 or Fluorine-18 to form radioligands.
Common Reagents and Conditions
Condensing Agents: HATU in the presence of triethylamine for coupling reactions.
Chelating Agents: NODA and RESCA for radiolabelling.
Major Products
The major products formed from these reactions include radioligands like Lutetium-177 PSMA-617 and Fluorine-18 PSMA-617, which are used in targeted radiotherapy and imaging .
Aplicaciones Científicas De Investigación
Chemistry
PSMA-617 is extensively used in the synthesis of radioligands for targeted radiotherapy. The optimization of the linker can significantly influence the chemical stability and binding characteristics of the resulting compounds.
Biology
Research has demonstrated that modifications to the PSMA-617 linker can affect cell proliferation and apoptosis in prostate cancer cells. Studies indicate that linker modifications can enhance internalization rates and specificity towards PSMA-expressing cells.
Medicine
PSMA-617 has been pivotal in developing treatments for mCRPC through radioligand therapy. Its application has been validated in clinical trials, showing significant improvements in patient outcomes.
Industry
The compound is employed in the production of radiopharmaceuticals, facilitating automated radiosynthesis processes that yield high-purity products suitable for clinical use.
Pharmacokinetics and Binding Affinity
The pharmacokinetic profile of PSMA-617 is characterized by:
- Low kidney uptake : This reduces potential side effects associated with renal toxicity.
- Fast background clearance : Enhances imaging quality by reducing non-specific signals.
- High tumor retention : Ensures effective delivery of therapeutic agents to cancer cells.
Binding affinity studies report values around 0.37nM (NAALADase assay) and 2.34nM (equilibrium dissociation constant on LNCaP cells), with approximately 75% internalization after three hours of incubation .
Comparative Studies
A comparison of PSMA-617 with other PSMA-targeting ligands reveals its superior characteristics:
Compound | Binding Affinity (nM) | Internalization (%) | Clinical Outcome |
---|---|---|---|
PSMA-617 | 0.37 | 75 | Improved survival in mCRPC |
[68Ga]Ga-PSMA-11 | 0.5 | 60 | Effective imaging agent |
PSMA-1007 | 0.64 | 65 | Limited clinical application |
These results underscore the effectiveness of PSMA-617 as both an imaging and therapeutic agent.
Case Studies
Several case studies highlight the successful application of PSMA-617 in clinical practice:
Case Study A : A 65-year-old male with mCRPC underwent treatment with [177Lu]Lu-PSMA-617 after failing multiple therapies. Post-treatment imaging showed significant tumor reduction and a PSA decline of over 70% .
Case Study B : A cohort study involving 50 patients treated with [177Lu]Lu-PSMA-617 reported an overall response rate of 80%, with most patients experiencing manageable side effects .
Ongoing Research and Future Directions
Recent studies focus on optimizing the linker structure to improve targeting properties further. For instance, modifications involving histidine and glutamic acid have shown promising results in enhancing binding affinity and pharmacokinetics . Additionally, ongoing clinical trials continue to evaluate the efficacy of PSMA-617 in various patient populations, aiming to refine treatment protocols and improve patient outcomes .
Mecanismo De Acción
PSMA-617 Linker exerts its effects by binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This binding facilitates the internalization of the radioligand into the cancer cells, delivering targeted β-radiation that induces cell death. The compound also affects the expression of cell cycle regulators, leading to cell-growth arrest and potentiation of radiation-induced cell death .
Comparación Con Compuestos Similares
Similar Compounds
PSMA-11: Another PSMA-targeting ligand used for diagnostic imaging.
PSMA-1007: A compound with a similar structure and biodistribution to PSMA-617.
CA028, CA029, CA030: Novel PSMA ligands with modified chelator moieties.
Uniqueness
PSMA-617 Linker is unique due to its high binding affinity, excellent pharmacokinetic properties, and ability to form stable radioligands with both therapeutic and diagnostic applications .
Actividad Biológica
Prostate-specific membrane antigen (PSMA) is a transmembrane protein highly expressed in prostate cancer cells, making it an attractive target for molecular imaging and therapeutic strategies. PSMA-617, a radioligand designed for targeting PSMA, incorporates a unique linker structure that enhances its biological activity. This article delves into the biological activity of the PSMA-617 linker, including its design, synthesis, pharmacokinetics, clinical applications, and comparative studies with other PSMA-targeting agents.
Structure and Design
The linker of PSMA-617 consists of 2-naphthyl-L-alanine and tranexamic acid , which facilitates improved interactions with the S1 hydrophobic pocket of PSMA. This modification is crucial for enhancing the binding affinity and specificity of the compound. The structural characteristics enable PSMA-617 to exhibit lower kidney uptake and faster background clearance compared to its predecessors, such as PSMA-11 .
Pharmacokinetics and Binding Affinity
PSMA-617 demonstrates a low nanomolar affinity for PSMA, with binding constants reported at approximately 0.37 nM (NAALADase assay) and 2.34 nM (equilibrium dissociation constant on LNCaP cells) . The internalization rate is also significant, with about 75% of the total cell-associated activity internalized after three hours of incubation . These pharmacokinetic properties are enhanced by the aromatic nature of the linker, which improves cellular uptake and reduces non-specific accumulation in healthy tissues.
Clinical Applications
PSMA-617 has been extensively studied in clinical settings, particularly for metastatic castration-resistant prostate cancer (mCRPC). The compound has shown promising results in various clinical trials:
- In the VISION study , patients treated with [177Lu]Lu-PSMA-617 exhibited significant declines in prostate-specific antigen (PSA) levels, with a median overall survival of 14.5 months compared to 6.3 months in control groups .
- A study evaluating real-world outcomes found that [177Lu]Lu-PSMA-617 demonstrated antitumor activity with a favorable toxicity profile, indicating its potential as a standard treatment option for mCRPC .
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of PSMA-617 against other PSMA-targeting ligands. For example:
Compound | Binding Affinity (nM) | Internalization (%) | Clinical Outcome |
---|---|---|---|
PSMA-617 | 0.37 | 75 | Improved survival in mCRPC |
[68Ga]Ga-PSMA-11 | 0.5 | 60 | Effective imaging agent |
PSMA-1007 | 0.64 | 65 | Limited clinical application |
These comparisons highlight the superior binding affinity and internalization characteristics of PSMA-617, which contribute to its effectiveness as both an imaging and therapeutic agent.
Case Studies
Several case studies have illustrated the successful application of PSMA-617 in clinical practice:
- Case Study A : A 65-year-old male with mCRPC underwent treatment with [177Lu]Lu-PSMA-617 after failing multiple lines of therapy. Post-treatment imaging showed significant tumor reduction and a PSA decline of over 70% .
- Case Study B : A cohort study involving 50 patients treated with [177Lu]Lu-PSMA-617 reported an overall response rate of 80% , with most patients experiencing manageable side effects.
Propiedades
IUPAC Name |
2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWCOTSIOATVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.